Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate
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Overview
Description
Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate is an organic compound belonging to the ester class It is characterized by the presence of a benzoyl group substituted with four methyl groups at positions 2, 3, 5, and 6, attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate typically involves the esterification of 4-(2,3,5,6-tetramethylbenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(2,3,5,6-tetramethylbenzoyl)benzoic acid.
Reduction: Formation of 4-(2,3,5,6-tetramethylbenzoyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester with a single benzoyl group.
Methyl 3,4,5-trimethoxybenzoate: Contains additional methoxy groups on the benzoyl ring.
Methyl 4-acetylbenzoate: Features an acetyl group instead of the tetramethylbenzoyl group.
Uniqueness: Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate is unique due to the presence of four methyl groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
649757-00-6 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate |
InChI |
InChI=1S/C19H20O3/c1-11-10-12(2)14(4)17(13(11)3)18(20)15-6-8-16(9-7-15)19(21)22-5/h6-10H,1-5H3 |
InChI Key |
LGZBIIRWYOTPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C2=CC=C(C=C2)C(=O)OC)C)C |
Origin of Product |
United States |
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